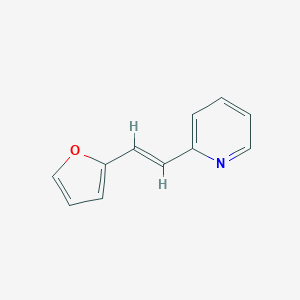
2-(2-(2-Furyl)vinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Furyl)vinyl)pyridine, also known as FVP, is a chemical compound that has garnered attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine is not yet fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-(2-Furyl)vinyl)pyridine has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Efectos Bioquímicos Y Fisiológicos
2-(2-(2-Furyl)vinyl)pyridine has been shown to have low toxicity in vitro, making it a promising candidate for further study in vivo. It has also been shown to exhibit good solubility in various solvents, which may contribute to its potential applications in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-(2-Furyl)vinyl)pyridine is its ease of synthesis, which makes it readily available for use in various experiments. However, one limitation is its relatively low stability, which may affect its applications in certain fields.
Direcciones Futuras
For research on 2-(2-(2-Furyl)vinyl)pyridine may include further investigation into its potential as an anti-cancer agent, as well as its use in materials science and organic synthesis. Additionally, further studies may be needed to fully understand the mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine and its potential interactions with metal ions.
Métodos De Síntesis
2-(2-(2-Furyl)vinyl)pyridine can be synthesized through a simple reaction between 2-acetylpyridine and furfural in the presence of a base catalyst. The reaction yields 2-(2-(2-Furyl)vinyl)pyridine as a yellow crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-(2-Furyl)vinyl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(2-(2-Furyl)vinyl)pyridine has been investigated for its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. 2-(2-(2-Furyl)vinyl)pyridine has also been studied for its potential as a fluorescent probe for metal ions, as well as its use in organic synthesis as a building block for the synthesis of more complex molecules.
Propiedades
Número CAS |
19053-95-3 |
|---|---|
Nombre del producto |
2-(2-(2-Furyl)vinyl)pyridine |
Fórmula molecular |
C11H9NO |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-[(E)-2-(furan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C11H9NO/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+ |
Clave InChI |
UQKAWCFMOSMMKN-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=C/C2=CC=CO2 |
SMILES |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
SMILES canónico |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
Otros números CAS |
19053-95-3 |
Sinónimos |
2-[2-(2-Furanyl)ethenyl]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



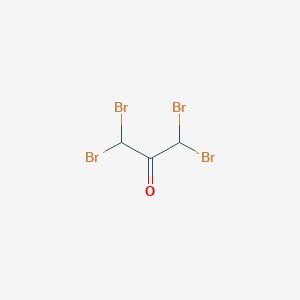
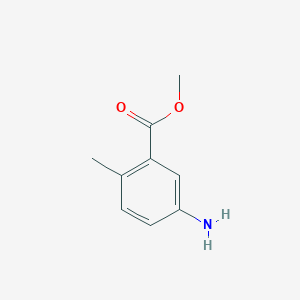
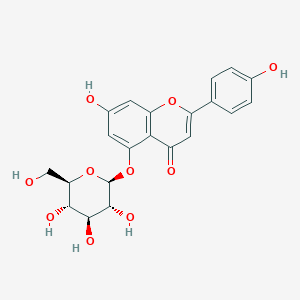
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
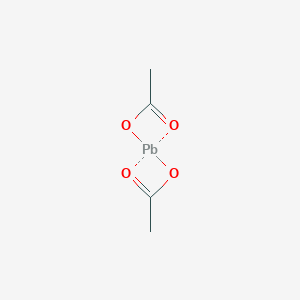
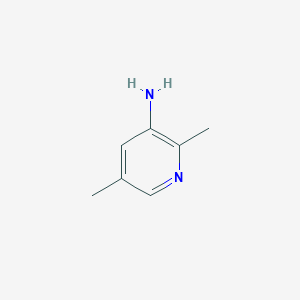
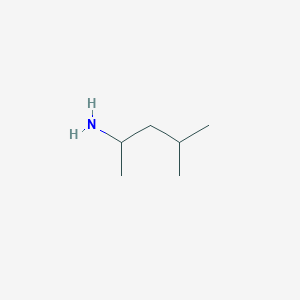
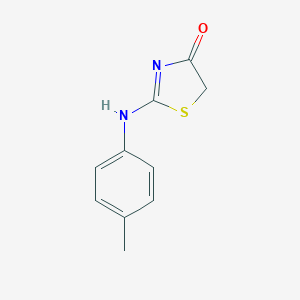
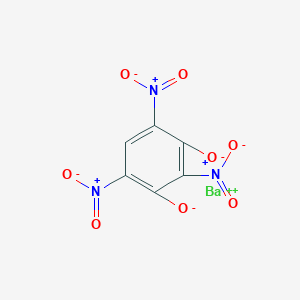
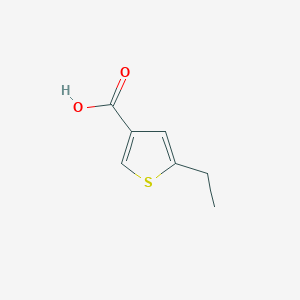
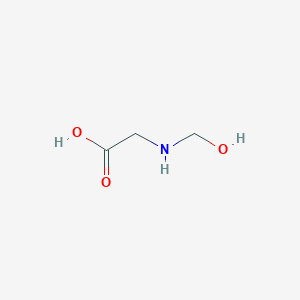
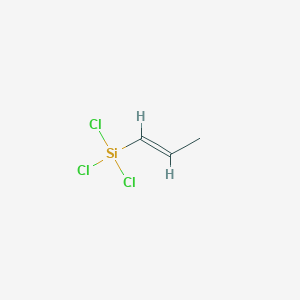
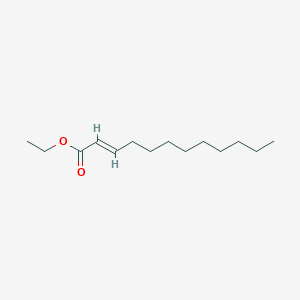
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)